8-epidiosbulbin E acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-epidiosbulbin E acetate is a complex organic molecule characterized by its unique tetracyclic structure and the presence of a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-epidiosbulbin E acetate typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the furan ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
8-epidiosbulbin E acetate: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl groups in the tetracyclic core can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce diols.
科学的研究の応用
8-epidiosbulbin E acetate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-epidiosbulbin E acetate involves its interaction with specific molecular targets and pathways. The furan ring and tetracyclic core may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.
類似化合物との比較
8-epidiosbulbin E acetate: can be compared with other similar compounds, such as:
- (1R,3R,5R,9S,10S,12S,13R,14R,17Z,20S,22R,24S,27R,28R,30S,31R,32S)-14-{(2S,3S,4R,5R,6R,7S)-7-[(2,6-Dideoxy-3,4-di-O-methyl-α-L-lyxo-hexopyranosyl)oxy]-3,5-dihydroxy-4,6-dimethyl-2-octanyl}-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.0~10,12~]tetratriacont-17-en-5-yl methyl butylmalonate1
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[ (2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate2
These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
生物活性
8-Epidiosbulbin E acetate (EEA) is a norditerpene compound derived from Dioscorea bulbifera L., known for its potential therapeutic applications, particularly in combating multidrug-resistant (MDR) bacteria. This article explores the biological activity of EEA, focusing on its plasmid-curing capabilities, antimicrobial properties, cytotoxicity, and implications for drug discovery.
Plasmid-Curing Activity
EEA has been identified as a promising agent for plasmid curing, which involves the elimination of antibiotic resistance plasmids from bacteria. Research indicates that EEA exhibits broad-spectrum activity against various MDR bacteria, including:
- Enterococcus faecalis
- Escherichia coli
- Shigella sonnei
- Pseudomonas aeruginosa
Curing Efficiency
The efficiency of EEA in curing antibiotic resistance plasmids varies across different bacterial strains. Notable findings include:
Bacterial Strain | Reference Plasmid | Curing Efficiency (%) |
---|---|---|
Enterococcus faecalis | - | 12-48 |
Escherichia coli | RP4 | 16 |
Shigella sonnei | - | 12-48 |
Pseudomonas aeruginosa | RIP64 | 12-48 |
Bacillus subtilis | pUB110 | 16 |
Salmonella typhi | R136 | 64 |
These results demonstrate that EEA can effectively reduce the minimal inhibitory concentration (MIC) of antibiotics against MDR bacteria, enhancing the efficacy of existing treatments .
Antimicrobial Properties
The antimicrobial activity of EEA extends beyond plasmid curing. It has shown effectiveness against a range of pathogens, making it a valuable candidate in the fight against antibiotic resistance. The compound's ability to reverse bacterial resistance patterns allows for more effective treatment regimens.
Cytotoxicity Assessment
In evaluating the safety profile of EEA, studies have shown that it does not exhibit cytotoxic effects on various human cancer cell lines, including:
- MCF-7 (breast cancer)
- SiHa (cervical cancer)
- A431 (epidermal carcinoma)
This lack of cytotoxicity suggests that EEA could be a suitable candidate for drug development without the adverse effects commonly associated with many chemotherapeutic agents .
特性
IUPAC Name |
[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSOIAQEKRDXRB-LKMUTLMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。